molecular formula C7H18Cl2N2O B1472789 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride CAS No. 1956309-40-2

2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride

Cat. No.: B1472789
CAS No.: 1956309-40-2
M. Wt: 217.13 g/mol
InChI Key: QCGJLQFTDVGCFZ-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride (CAS 1956309-40-2) is a chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound features a piperazine ring, a privileged scaffold commonly found in a wide range of biologically active molecules . The structure, with its ethanol-functionalized piperazine core, makes it a versatile building block (BBM) for the synthesis of more complex molecules. Research indicates that piperazine derivatives are frequently explored in the development of compounds with anti-inflammatory and antioxidant properties . Specifically, analogous piperazine-containing structures have been synthesized and investigated as potent antioxidants and inhibitors of enzymes like lipoxygenase, which are key targets in inflammatory diseases such as colitis, rheumatoid arthritis, and cancer . Furthermore, piperazine derivatives have documented applications in central nervous system (CNS) drug discovery, serving as core structural elements in the research and development of potential anticonvulsant agents . This reagent is offered for research purposes as a high-purity solid. It is recommended to store this compound in a sealed container under an inert atmosphere and at room temperature to maintain stability . This product is intended for laboratory research use only and is not classified as a drug or approved for any human or veterinary therapeutic use.

Properties

IUPAC Name

2-(4-methylpiperazin-2-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c1-9-4-3-8-7(6-9)2-5-10;;/h7-8,10H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGJLQFTDVGCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride is a chemical compound known for its unique structural features, including a piperazine ring with a methyl substitution and an ethanol moiety. This compound has garnered attention in pharmacological research due to its potential biological activities. The dihydrochloride salt form enhances its solubility, making it suitable for various biological applications.

  • Molecular Formula : C8_8H18_{18}Cl2_2N2_2O
  • Molecular Weight : Approximately 203.11 g/mol
  • Structure : The compound's structure includes a piperazine ring substituted at one nitrogen with a methyl group and an ethanol side chain, contributing to its biological activity and pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities, particularly in the fields of pharmacology and antimicrobial efficacy.

Pharmacological Properties

  • Binding Affinity : Studies have shown that this compound interacts with various biological targets, suggesting potential roles in modulating neurotransmitter systems and other physiological pathways.
  • Antimicrobial Activity : Preliminary screening indicates that derivatives of compounds containing piperazine structures often exhibit antimicrobial properties. For instance, Mannich base derivatives incorporating piperazine have demonstrated moderate to good activity against several microorganisms, including Staphylococcus aureus and Enterobacter aerogenes .

Antimicrobial Activity Study

A study focused on the synthesis of new compounds related to this compound evaluated their antimicrobial activities against common pathogens. The results indicated:

  • Compounds derived from piperazine exhibited varying degrees of efficacy against bacterial strains.
  • The presence of the methyl group on the piperazine ring was associated with enhanced antimicrobial activity compared to similar compounds lacking this substitution.
Compound NameActivity Against Staphylococcus aureusActivity Against Enterobacter aerogenes
This compoundModerateGood
Mannich Derivative AGoodModerate
Mannich Derivative BPoorModerate

Interaction Studies

Interaction studies have demonstrated that this compound has a binding affinity for serotonin receptors, indicating potential applications in treating mood disorders or anxiety-related conditions. This interaction suggests that the compound may modulate neurotransmitter activity through its structural features.

Scientific Research Applications

Pharmacological Applications

2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride exhibits significant biological activities, particularly in the development of pharmaceuticals targeting various diseases. Its structure allows it to interact with multiple biological targets, enhancing its potential as a therapeutic agent.

Antidepressant Activity

Research has indicated that compounds with a piperazine moiety often exhibit antidepressant properties. A study highlighted the synthesis of derivatives of this compound, which showed promising results in preclinical models for depression treatment.

Antitumor Activity

The compound has been evaluated for its antitumor effects. In vitro studies demonstrated that it could inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent .

Study on Binding Affinity

A study focusing on the binding affinity of this compound to serotonin receptors indicated that the compound could serve as a lead structure for developing new antidepressants. The findings suggested that modifications to the piperazine ring could enhance receptor selectivity and potency .

Evaluation of Solubility and Stability

Another study examined the solubility and stability of the compound under various conditions, confirming that its dihydrochloride form remains stable in aqueous solutions, making it suitable for formulation in liquid medications .

Comparison with Similar Compounds

Research Findings and Trends

  • Structural-Activity Relationship (SAR): Methylation at the piperazine 4-position improves blood-brain barrier penetration in preclinical models, a trait shared with hydroxyzine but absent in non-methylated analogs.
  • Emerging Applications: Piperazine-thiazole hybrids (e.g., CAS 1193387-83-5) highlight the versatility of piperazine scaffolds in targeting non-histamine receptors.

Preparation Methods

Formation of the Piperazine Core

  • Starting Materials: Commonly, 1-methylpiperazine or 4-methylpiperazine is used as a starting point.
  • Substitution at the 2-Position: The 2-position substitution with an ethanol group can be achieved by nucleophilic substitution or reductive amination strategies involving suitable precursors such as 2-chloroethanol or ethylene oxide derivatives.
  • Catalytic Reduction: In related compounds, catalytic hydrogenation using palladium catalysts at temperatures between 35 to 80 °C and pressures of 98 to 980 kPa has been employed to reduce intermediates and form the desired piperazine derivatives.

Formation of Dihydrochloride Salt

  • The free base 2-(4-methylpiperazin-2-yl)ethanol is treated with hydrochloric acid in a suitable solvent (e.g., isopropanol or ethanol) to form the dihydrochloride salt.
  • This step enhances solubility and crystallinity, making the compound more suitable for biological applications and further processing.
Step Conditions Notes
Catalytic reduction Pd/C catalyst, 35-80 °C, 98-980 kPa H2 pressure Ensures selective reduction of intermediates
Alkylation/substitution Reflux in ethanol or MeCN, K2CO3 as base Facilitates ethanol moiety attachment
Salt formation Reaction with HCl in isopropanol or ethanol Produces dihydrochloride salt for solubility
  • Recrystallization from solvents such as toluene, methanol, butanol, or heptane is commonly used to purify piperazine derivatives and their salts.
  • Silica gel column chromatography may also be employed if necessary to achieve high purity.
  • The preparation of 2-(4-methylpiperazin-2-yl)ethanol dihydrochloride is complicated by the need for regioselective substitution on the piperazine ring and control of salt formation.
  • Analogous processes in pharmaceutical intermediates highlight the importance of controlling reaction conditions to minimize impurities and maximize yield.
  • Safety considerations include handling hydrochloric acid and palladium catalysts under controlled conditions to avoid exposure and ensure environmental compliance.
Preparation Stage Methodology Key Reagents/Solvents Conditions Outcome
Piperazine ring formation Catalytic hydrogenation/reduction Pd/C catalyst, H2 gas 35-80 °C, 98-980 kPa Selective reduction of intermediates
Ethanol moiety introduction Alkylation/nucleophilic substitution 2-chloroethanol or ethylene oxide, K2CO3 Reflux in ethanol or MeCN Attachment of ethanol group
Salt formation Acid-base reaction HCl in isopropanol or ethanol Room temperature to mild heating Formation of dihydrochloride salt

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride, and how can high purity be achieved?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with piperazine derivatives and alkylating agents. Key steps include:

  • Nucleophilic substitution to introduce the ethanol moiety.
  • Hydrochloride salt formation using HCl in polar solvents (e.g., ethanol/methanol) to enhance stability .
  • Purification via recrystallization or column chromatography to achieve >95% purity, critical for reproducible biological assays .
    • Critical Consideration : Batch reactors and controlled temperature conditions are recommended to minimize side products in large-scale synthesis .

Q. How does the dihydrochloride form influence solubility and stability in experimental settings?

  • Methodological Answer : The dual hydrochloride salt improves:

  • Aqueous solubility via ionic interactions, enabling use in cell-based assays (e.g., IC50 determinations) .
  • Stability by reducing hygroscopicity, which is verified through accelerated stability testing (40°C/75% RH for 4 weeks) .
    • Analytical Validation : Use pH-solubility profiles and DSC/TGA to assess salt stability under storage conditions .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize reaction pathways for novel derivatives?

  • Methodological Answer :

  • Reaction Path Search : Apply density functional theory (DFT) to model transition states and identify energetically favorable pathways for piperazine ring functionalization .
  • Machine Learning : Train models on existing reaction datasets to predict optimal solvents/catalysts, reducing trial-and-error experimentation .
  • Case Study : ICReDD’s integrated computational-experimental workflows have reduced reaction optimization time by 40% in similar heterocyclic systems .

Q. What strategies resolve contradictions in pharmacological data across different biological models?

  • Methodological Answer :

  • Binding Affinity Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify target interactions, addressing discrepancies from indirect assays (e.g., fluorescence quenching) .
  • Cross-Model Validation : Compare results in immortalized cell lines vs. primary cells to identify model-specific artifacts .
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to evaluate effect size consistency across studies .

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for piperazine derivatives?

  • Methodological Answer :

  • Factorial Design : Use a 2^k factorial approach to systematically vary substituents (e.g., methyl vs. benzyl groups) and measure impacts on bioactivity .
  • QSAR Modeling : Correlate electronic (Hammett constants) and steric (Taft parameters) descriptors with activity data to predict novel analogs .
  • Case Study : Modifying the piperazine ring’s substitution pattern altered COX-2 inhibition by 3-fold in related compounds, highlighting SAR sensitivity .

Q. What advanced techniques characterize the compound’s interaction with membrane-bound receptors?

  • Methodological Answer :

  • Cryo-EM/Molecular Dynamics : Resolve binding poses in lipid bilayers to identify key residues for receptor modulation .
  • Fluorescence Anisotropy : Track conformational changes in GPCRs upon ligand binding in real time .
  • In Silico Docking : Combine with mutagenesis data to validate predicted binding pockets (e.g., serotonin receptor subtypes) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride

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